L-ORNITHINE:HCL (15N2)
Description
BenchChem offers high-quality L-ORNITHINE:HCL (15N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ORNITHINE:HCL (15N2) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
170.61 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
L Ornithine:hcl 15n2 in Contemporary Biochemical and Metabolic Research: an Academic Outline
Introduction to L-Ornithine and its Metabolic Significance
Non-Proteinogenic Nature and Fundamental Biological Roles of L-Ornithine
L-Ornithine is classified as a non-proteinogenic α-amino acid, meaning it is not incorporated into proteins during the process of translation. wikipedia.orgcreative-proteomics.com However, its importance in cellular function is far from diminished. Free from the constraints of peptide bond formation, L-Ornithine acts as a crucial metabolic intermediate. creative-proteomics.com It serves as a precursor for the synthesis of other amino acids, including proline, glutamic acid, and citrulline. sigmaaldrich.com
Furthermore, L-Ornithine is a key player in the biosynthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). sigmaaldrich.comdrugbank.com These polyamines are essential molecules involved in a wide array of cellular processes, including cell proliferation, differentiation, tissue regeneration, DNA stabilization, and the modulation of gene expression. creative-proteomics.com The conversion of L-Ornithine to putrescine is catalyzed by the enzyme ornithine decarboxylase (ODC), a critical rate-limiting step in polyamine synthesis. creative-proteomics.combiocrates.com
Centrality of L-Ornithine in Nitrogen Metabolism and Detoxification Pathways
The most well-known role of L-Ornithine is its central position in the urea (B33335) cycle, a vital metabolic pathway for the detoxification and removal of excess nitrogen from the body. wikipedia.orgcreative-proteomics.com This cycle, which occurs primarily in the liver, converts highly toxic ammonia (B1221849)—a byproduct of amino acid catabolism—into the much less toxic and water-soluble compound urea, which is then excreted by the kidneys. creative-proteomics.comsigmaaldrich.com
Within the urea cycle, L-Ornithine functions as a carrier molecule. It reacts with carbamoyl (B1232498) phosphate (B84403) in the mitochondria to form L-Citrulline, a reaction catalyzed by ornithine transcarbamylase. wikipedia.orgcreative-proteomics.com L-Ornithine is regenerated later in the cycle when the enzyme arginase cleaves L-Arginine to produce urea and L-Ornithine. wikipedia.org In this way, L-Ornithine acts as a catalyst, continuously participating in the cycle to facilitate the disposal of nitrogenous waste and maintain the body's nitrogen balance. wikipedia.orgcreative-proteomics.com
Historical Context of L-Ornithine Discovery and Early Metabolic Insights
The history of L-Ornithine dates back to 1877, when it was first isolated from chicken excrement by the chemist Max Jaffé. sigmaaldrich.combiocrates.com He identified it as a component of ornithuric acid, hence its name, which pertains to birds. sigmaaldrich.combiocrates.com
A pivotal moment in understanding its metabolic significance came in 1932 with the work of Hans Krebs and his student Kurt Henseleit. biocrates.com They elucidated the series of reactions responsible for urea production in mammals, identifying it as a cyclical process. biocrates.com This pathway, now known as the urea cycle or the ornithine cycle, was the very first metabolic cycle to be thoroughly described, predating Krebs's more famous discovery of the citric acid cycle. biocrates.com This foundational work established L-Ornithine as a key component in nitrogen metabolism.
| Property | Description | Reference(s) |
| Chemical Formula | C₅H₁₂N₂O₂ | wikipedia.orgcreative-proteomics.com |
| Molar Mass | 132.16 g/mol | wikipedia.orgcreative-proteomics.com |
| Classification | Non-proteinogenic, basic α-amino acid | wikipedia.orgcreative-proteomics.comcymitquimica.com |
| Key Function | Intermediate in the urea cycle | wikipedia.orgcreative-proteomics.comcreative-proteomics.com |
| Precursor for | Arginine, Proline, Citrulline, Polyamines (Putrescine, Spermidine, Spermine) | sigmaaldrich.combiocrates.comcymitquimica.com |
| Solubility | Soluble in water | creative-proteomics.comcymitquimica.com |
Principles and Advantages of Stable Isotope Tracing in Metabolic Flux Analysis
Overview of Stable Isotope Labeling Techniques in Biological Systems
Metabolic flux analysis is a powerful methodology used to determine the rates of metabolic reactions within a biological system. creative-proteomics.com A core technique enabling this analysis is stable isotope labeling. creative-proteomics.com This involves introducing molecules into a system that have been enriched with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Deuterium (B1214612) (²H), or Nitrogen-15 (¹⁵N). creative-proteomics.com
These labeled compounds, or "tracers," are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions. wikipedia.org As the tracer is metabolized, the heavy isotope is incorporated into downstream metabolites. springernature.com Researchers can then track the journey of these labeled atoms through complex metabolic networks using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. springernature.comnih.gov This allows for the quantification of metabolite flow, the identification of active pathways, and a dynamic view of metabolic regulation in living systems, from single cells to whole organisms. nih.govcreative-proteomics.com
Distinctive Properties of Nitrogen-15 (15N) Isotope for Biochemical Tracer Studies
Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen that possesses several properties making it an exceptional tracer for biochemical research.
Low Natural Abundance : Nitrogen's most abundant isotope is ¹⁴N (99.63%), while ¹⁵N has a very low natural abundance (0.37%). nih.gov This low natural background means that when a ¹⁵N-enriched compound is introduced, the labeled molecules are easily distinguished and measured against the unlabeled pool, providing a clear signal for tracking. nih.gov
Fundamental Role of Nitrogen : Nitrogen is a core component of essential biomolecules, including amino acids, peptides, proteins, and nucleic acids. Therefore, ¹⁵N labeling is invaluable for studying a wide range of fundamental processes such as nitrogen cycling, protein synthesis, amino acid metabolism, and nucleotide biosynthesis. wikipedia.org
Safety : As a stable isotope, ¹⁵N is non-radioactive, making it safe for use in a wide variety of experimental settings, including studies in humans, without the safety concerns and logistical challenges associated with radioactive isotopes. nih.gov
The use of L-Ornithine labeled with two ¹⁵N atoms, as in L-Ornithine:HCL (¹⁵N₂), provides a precise tool for metabolic investigation. medchemexpress.comglpbio.com It allows researchers to trace the fate of both nitrogen atoms on the ornithine molecule as it moves through the urea cycle and other intersecting metabolic pathways, offering detailed insights into nitrogen flux and ammonia detoxification. nih.gov
| Isotope | Natural Abundance (%) | Key Research Applications | Reference(s) |
| Carbon-13 (¹³C) | ~1.1% | Tracing carbon skeletons in central carbon metabolism, glycolysis, TCA cycle. | nih.govnih.gov |
| Nitrogen-15 (¹⁵N) | ~0.37% | Studying nitrogen metabolism, amino acid and protein synthesis, nucleic acid pathways. | creative-proteomics.comnih.gov |
| Deuterium (²H) | ~0.015% | Tracing hydrogen atoms, studying fatty acid and steroid synthesis, redox reactions. | creative-proteomics.com |
Strategic Advantages of L-Ornithine:HCL (15N2) as a Metabolic Tracer
L-Ornithine:HCL (15N2) is a stable isotope-labeled form of the non-proteinogenic amino acid L-ornithine, where both nitrogen atoms in the ornithine molecule are replaced with the heavy isotope ¹⁵N. This labeling provides significant strategic advantages for its use as a tracer in contemporary biochemical and metabolic research. The primary utility of L-Ornithine:HCL (15N2) stems from its central role in several key metabolic pathways, including the urea cycle, polyamine biosynthesis, and its relationship with arginine metabolism, which is a precursor for nitric oxide (NO) synthesis. medchemexpress.commedchemexpress.comscbt.com
The use of stable isotopes like ¹⁵N offers a non-radioactive, safe method for quantifying metabolic reactions in vivo. eurisotop.com This allows for studies in a wide range of subjects and conditions that would not be possible with radioactive tracers. eurisotop.com The specific labeling of L-Ornithine with two ¹⁵N atoms provides a distinct mass shift that can be accurately detected and quantified using mass spectrometry (MS). eurisotop.comuniversiteitleiden.nl This precision allows researchers to trace the journey of the nitrogen atoms from ornithine as it is metabolized, providing clear insights into the flux and regulation of the pathways in which it participates.
One of the key advantages is the ability to differentiate the metabolic fate of ornithine-derived nitrogen. L-ornithine is a critical intermediate in the urea cycle, a process that eliminates excess nitrogen from the body. medchemexpress.comxtend-life.com By introducing L-Ornithine:HCL (15N2), scientists can track the incorporation of the labeled nitrogen into urea and other intermediates like citrulline and arginine, thereby quantifying the rate and efficiency of the urea cycle under various physiological and pathological conditions. nih.govevitachem.com
Furthermore, L-Ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. medchemexpress.comisotope.com These molecules are essential for cell proliferation and various cellular processes. medchemexpress.com Using ¹⁵N₂-labeled ornithine allows researchers to trace its conversion to polyamines, offering a way to measure the activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in this pathway. nih.gov This has been applied in studies of immunomodulation, where the flux through ODC was inferred by determining the ratio of labeled putrescine to labeled ornithine. nih.gov
The tracer is also invaluable in studies of nitric oxide (NO) synthesis. Although arginine is the direct precursor for NO, ornithine is intricately linked to arginine metabolism. nih.govnih.gov Arginase, an enzyme in the urea cycle, converts arginine to ornithine and urea. xtend-life.com By using labeled ornithine, researchers can study the reverse pathway—the synthesis of arginine from ornithine via ornithine transcarbamoylase—and its subsequent availability for NO production. In some experimental models, labeled arginine is used to produce labeled ornithine, allowing for the simultaneous assessment of multiple downstream pathways. For instance, studies have used ¹³C, ¹⁵N-labeled arginine to trace its conversion to ¹³C, ¹⁵N-labeled ornithine and citrulline, providing a comprehensive view of eNOS activity and NO metabolism. universiteitleiden.nl
The ability to use L-Ornithine:HCL (15N2) in conjunction with other stable isotope tracers for different amino acids or metabolites is another significant advantage. eurisotop.com This multi-tracer approach enables the simultaneous quantification of interconnected metabolic pathways, providing a more holistic understanding of cellular metabolism. eurisotop.comphysiology.org
Interactive Data Table: Research Findings Using L-Ornithine:HCL (15N2) and Related Tracers
This table summarizes findings from studies utilizing ¹⁵N-labeled ornithine and related compounds to investigate metabolic pathways.
| Research Area | Tracer Used (or related) | Key Findings | Research Model |
| Nitric Oxide (NO) Metabolism | ¹³C₅, ¹⁵N₂ L-ornithine (derived from ¹³C₆, ¹⁵N₄ L-arginine) | Demonstrated that a 3D microvessel model with fluid flow provides a more representative physiological environment for studying endothelial NO synthase (eNOS) activity compared to static 2D cultures. The ratio of labeled citrulline to labeled ornithine was a key indicator of eNOS stimulation. universiteitleiden.nl | Human Coronary Artery Endothelial Cells (HCAECs) in 2D and 3D microvessel models |
| Polyamine Biosynthesis & Immunology | [¹³C₅,¹⁵N₂]ornithine | In macrophages engulfing apoptotic cells, the ratio of labeled putrescine to ornithine was significantly decreased, which suggests that the activity of ornithine decarboxylase (ODC1) is reduced. This indicated that the observed increase in polyamines was due to import rather than de novo synthesis. nih.gov | Inflammatory Macrophages co-cultured with apoptotic Jurkat cells |
| Urea Cycle & Arginine Metabolism | [guanido-¹⁵N₂]arginine (produces ¹⁵N-ornithine) | In critically ill infants, a protein-energy enriched formula increased arginine appearance and nitric oxide synthesis. The arginine:ornithine ratio was inversely associated with arginine clearance, highlighting the dynamic relationship between these amino acids. nih.gov | Critically Ill Infants |
| Whole-Body Arginine Metabolism | [guanido-¹⁵N₂]arginine (produces ¹⁵N-ornithine) | In a neonatal piglet model, arginine intake directly influenced whether ornithine was directed toward arginine synthesis or other metabolic products. Higher arginine intake increased NO synthesis, demonstrating that the pathway is sensitive to arginine availability in neonates. physiology.org | Neonatal Piglets |
Synthesis and Isotopic Purity of L Ornithine:hcl 15n2 for Research Applications
Methodologies for the Isotopic Synthesis of L-Ornithine:HCL (¹⁵N₂)
The synthesis of L-Ornithine:HCL (¹⁵N₂) can be achieved through two primary routes: biological synthesis, which leverages cellular machinery, and multi-step chemical synthesis.
Chemical Synthesis
Chemical synthesis offers a high degree of control over the final product, although it can be complex. A common strategy involves the conversion of a readily available, appropriately labeled precursor. For instance, a synthesis can begin with L-Arginine that has been labeled with ¹⁵N at its guanidino group nitrogens. Through enzymatic or chemical hydrolysis using the enzyme arginase or chemical methods, the guanidino group is cleaved to yield urea (B33335) and L-ornithine, transferring the ¹⁵N labels. physiology.orggoogle.com Another potential chemical route starts with simpler, labeled building blocks and constructs the ornithine molecule through a series of controlled reactions, ensuring the stereospecificity (L-configuration) is maintained.
Biological and Enzymatic Synthesis
Biological methods utilize microorganisms or cell-free systems to produce the desired labeled amino acid. oup.com
Metabolic Labeling: This approach involves growing a microorganism, such as Escherichia coli or a specific yeast strain, in a defined minimal medium. In this medium, the sole source of nitrogen is a ¹⁵N-labeled compound, typically (¹⁵NH₄)₂SO₄ or a ¹⁵N-labeled amino acid like glutamate (B1630785). researchgate.net The organism's metabolic pathways then use this heavy nitrogen to synthesize all of its nitrogenous compounds, including L-ornithine, which is an intermediate in the biosynthesis of arginine. physiology.org After a sufficient number of cell divisions to ensure near-complete labeling, the L-ornithine can be extracted and purified. researchgate.net
Enzymatic Synthesis: This method uses isolated enzymes in a controlled environment to produce L-[¹⁵N₂]ornithine with high stereoselectivity. For example, a coupled enzymatic system can be employed where a ¹⁵N-labeled precursor is converted into the final product. Transaminases are particularly useful, transferring a ¹⁵N-labeled amine group from a donor molecule (like ¹⁵N-glutamate) to a suitable keto-acid acceptor. researchgate.net The synthesis of L-ornithine can be achieved via the action of ornithine aminotransferase, which catalyzes the transfer of an amino group to form ornithine. physiology.org This method provides high yields and exceptional chemical and stereochemical purity.
| Synthesis Approach | Description | Key Features |
| Chemical Synthesis | Multi-step organic reactions starting from labeled precursors (e.g., ¹⁵N-Arginine) or building blocks. | High control, predictable labeling pattern. |
| Metabolic Labeling | Culturing microorganisms (e.g., E. coli) on a minimal medium with a single ¹⁵N nitrogen source (e.g., (¹⁵NH₄)₂SO₄). researchgate.net | Can produce a wide range of labeled compounds. |
| Enzymatic Synthesis | Using specific, purified enzymes (e.g., transaminases, arginase) to convert a labeled substrate into L-Ornithine:HCL (¹⁵N₂). physiology.orgresearchgate.net | High stereospecificity, high yield, mild conditions. |
This table provides a summary of the primary methodologies for the isotopic synthesis of L-Ornithine:HCL (¹⁵N₂).
Following synthesis, L-Ornithine:HCL (¹⁵N₂) must be rigorously purified and its isotopic incorporation validated.
Purification
The purification process is designed to separate the target compound from unreacted precursors, byproducts, and any unlabeled ornithine.
Ion-Exchange Chromatography: As a basic amino acid, L-ornithine carries a net positive charge at neutral or acidic pH. Cation-exchange chromatography is a highly effective method for its purification, separating it from neutral or acidic contaminants. nih.gov
Recrystallization: This is a final polishing step to achieve high chemical purity. The purified L-ornithine hydrochloride is dissolved in a suitable solvent system (e.g., aqueous ethanol) and allowed to crystallize, leaving impurities behind in the solution. google.com
Characterization of Isotopic Purity
The quality of the final product is determined by its chemical purity and, crucially, its isotopic enrichment.
Mass Spectrometry (MS): High-resolution mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) with a Time-of-Flight (TOF) analyzer, is the definitive technique for determining isotopic enrichment. almacgroup.com It can resolve the mass difference between the unlabeled (¹⁴N₂) compound and the desired doubly-labeled (¹⁵N₂) product, as well as any singly-labeled (¹⁴N¹⁵N) species. By comparing the integrated signal intensities of these different isotopologues, a precise isotopic purity percentage can be calculated. almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation and verifies the specific location of the isotopic labels. A ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to identify protons directly bonded to the ¹⁵N atoms, confirming that both the alpha (α) and delta (δ) amino groups have been successfully labeled. nih.govwestmont.edu
| Analysis Technique | Purpose | Information Provided |
| LC-MS/TOF | To quantify isotopic enrichment and confirm molecular weight. almacgroup.com | Precise mass-to-charge ratio, relative abundance of labeled vs. unlabeled molecules, overall isotopic purity. |
| ¹H-¹⁵N HSQC NMR | To confirm the position of the ¹⁵N labels within the molecule. nih.govwestmont.edu | Correlation signals between ¹⁵N nuclei and their attached protons, verifying labeling at the α and δ positions. |
This table outlines the key analytical techniques used to characterize the isotopic purity and structure of L-Ornithine:HCL (¹⁵N₂).
Quality Control and Validation in Stable Isotope-Labeled Amino Acid Production
The reliability of research employing L-Ornithine:HCL (¹⁵N₂) is directly dependent on stringent quality control measures during its production.
For use in quantitative research, L-Ornithine:HCL (¹⁵N₂) must meet high standards of purity. Commercial suppliers of research-grade labeled amino acids typically guarantee a minimum level of both chemical and isotopic purity, which is verified by Certificates of Analysis.
Isotopic Enrichment: This refers to the percentage of molecules that contain the desired heavy isotopes. For L-Ornithine:HCL (¹⁵N₂), a research-grade product typically has an isotopic enrichment of ≥98 atom percent ¹⁵N. isotope.com This ensures that the contribution from unlabeled or partially labeled molecules to the mass spectrometer signal is minimal.
Chemical Purity: This measures the absence of other chemical entities. It is generally determined by chromatography (HPLC) or other analytical methods. A typical specification for research-grade L-Ornithine:HCL (¹⁵N₂) is a chemical purity of ≥98%. isotope.com
A major challenge in the synthesis of isotope-labeled compounds is the prevention of contamination from their unlabeled counterparts and the avoidance of isotopic scrambling.
Unlabeled Contaminants: In biological synthesis, the presence of any ¹⁴N source in the growth medium will lead to the production of unlabeled L-ornithine. This is minimized by using highly purified ¹⁵N precursors (>99% purity) and ensuring the organism undergoes enough cell divisions to dilute any initial ¹⁴N pools to negligible levels. researchgate.netgoogle.com.na In chemical synthesis, contamination is controlled by using highly pure starting materials and ensuring complete reaction conversion.
Isotopic Scrambling: This phenomenon occurs primarily in biological systems when the isotopic label is metabolically transferred from the intended molecule to other compounds. nih.govanu.edu.au For example, the nitrogen from a ¹⁵N-labeled precursor can be incorporated into other amino acids through transamination reactions. While L-ornithine itself is an intermediate, its precursor pools can be affected. Minimizing scrambling involves careful selection of microbial strains (e.g., auxotrophs that cannot synthesize certain amino acids) and precise control over the composition of the culture medium to limit alternative metabolic pathways. anu.edu.au In cell-free and enzymatic synthesis, where the reaction environment is much more controlled, isotopic scrambling is significantly less of a concern.
Advanced Analytical Methodologies for L Ornithine:hcl 15n2 Detection and Quantification
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov When coupled with stable isotope labeling, it provides high sensitivity and selectivity for quantitative analysis. nih.gov L-Ornithine:HCL (¹⁵N₂), with its known mass shift compared to the natural L-Ornithine, is an ideal tool for these applications. buchem.comchemie-brunschwig.ch
Isotope-Dilution Mass Spectrometry (IDMS) is a reference method for achieving accurate and precise absolute quantification of analytes. nih.govnih.gov The technique involves adding a known amount of an isotopically labeled standard, such as L-Ornithine:HCL (¹⁵N₂), to a sample. nih.gov This "heavy" standard is chemically identical to the "light" (unlabeled) endogenous L-Ornithine and experiences the same effects during sample preparation and analysis. oup.com
By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled forms, the absolute concentration of the endogenous L-Ornithine can be determined with high accuracy, correcting for any sample loss or ionization variability. nih.govoup.com This approach is fundamental in quantitative proteomics and metabolomics for obtaining reliable concentration data. nih.gov
**Table 1: Key Features of IDMS with L-Ornithine:HCL (¹⁵N₂) **
| Feature | Description |
| Principle | Addition of a known quantity of ¹⁵N₂-labeled L-Ornithine to a sample to act as an internal standard. |
| Measurement | Ratio of mass spectrometric signals of labeled ('heavy') to unlabeled ('light') L-Ornithine. |
| Advantage | High accuracy and precision in absolute quantification by correcting for analytical variability. nih.gov |
| Application | Reference method for quantitative analysis in proteomics and metabolomics. nih.govnih.gov |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for targeted metabolomics, which focuses on the quantitative analysis of a specific set of known metabolites. nih.govmdpi.com L-Ornithine:HCL (¹⁵N₂) is employed as an internal standard to ensure the accuracy and precision of the quantification of endogenous L-Ornithine in complex biological samples like plasma or serum. nih.goviu.edu
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique particularly well-suited for the separation of polar compounds like amino acids. nih.govd-nb.info It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.govd-nb.info This allows for the retention and separation of hydrophilic analytes that are not well-retained by more common reversed-phase liquid chromatography (RPLC). thermofisher.com HILIC is often preferred for amino acid analysis as it can be performed without the need for derivatization, simplifying sample preparation. iu.edu The use of an aqueous-organic eluent in HILIC also enhances ionization efficiency in the mass spectrometer. d-nb.info
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that generates ions from molecules in solution. thermofisher.comnih.gov It is particularly suitable for polar and semi-polar compounds. thermofisher.com In the context of analyzing L-Ornithine, ESI produces protonated molecules [M+H]⁺.
In tandem mass spectrometry (MS/MS), these precursor ions are selected and fragmented to produce characteristic product ions. For dansylated ¹⁵N₂-ornithine, a specific transition monitored is the precursor ion at m/z 601 fragmenting to a product ion at m/z 170. researchgate.net This fragmentation provides high specificity for quantification. The location of the charge on the ion largely dictates the resulting fragmentation pattern. nih.gov The incorporation of the two ¹⁵N atoms in L-Ornithine:HCL (¹⁵N₂) results in a predictable mass shift in both the precursor and any nitrogen-containing fragment ions compared to the unlabeled compound, allowing for clear differentiation and quantification.
Table 2: LC-MS/MS Parameters for ¹⁵N₂-L-Ornithine Analysis
| Parameter | Description |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Ionization | Electrospray Ionization (ESI), positive mode |
| MS/MS Transition | Example for dansylated ¹⁵N₂-ornithine: m/z 601 → 170 researchgate.net |
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of ions with very high accuracy and resolution. nih.gov This is crucial for stable isotope tracing studies where researchers track the incorporation of labeled atoms into various metabolites. nih.gov When L-Ornithine:HCL (¹⁵N₂) is used as a tracer, HRMS can distinguish and quantify different isotopologues of ornithine and its downstream metabolites.
For instance, in studies of the urea (B33335) cycle, HRMS can differentiate between unlabeled ornithine, ¹⁵N₂-ornithine, and ornithine molecules that have incorporated other isotopes from different tracers. eurisotop.comuniversiteitleiden.nl This allows for a detailed mapping of metabolic fluxes and pathway activities. The high resolving power of HRMS instruments is essential to separate the isotopic peaks from other interfering ions in complex biological matrices. nih.gov
In quantitative proteomics, stable isotope labeling is a powerful strategy to measure the dynamics of protein synthesis and degradation. eurisotop.comnih.gov While metabolic labeling of entire proteomes with ¹⁵N-labeled media is common, the use of specific ¹⁵N-labeled amino acids like L-Ornithine can provide more targeted insights. oup.comnih.gov
L-Ornithine is a key intermediate in the urea cycle and a precursor for the synthesis of other amino acids like proline and glutamate (B1630785), as well as polyamines. eurisotop.com By introducing ¹⁵N₂-L-Ornithine, researchers can trace the flow of nitrogen through these metabolic pathways and into the amino acid pool used for protein synthesis. eurisotop.com Subsequent analysis of proteins and peptides by mass spectrometry allows for the measurement of the rate of incorporation of the ¹⁵N label. oup.comoup.com This provides a direct measure of protein synthesis rates, offering a more dynamic view of the proteome than static quantification alone. eurisotop.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolomics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the study of metabolic pathways and the structural elucidation of biomolecules. researchgate.netresearchgate.net The use of stable isotopes, such as ¹⁵N, significantly enhances the utility of NMR for investigating nitrogen metabolism. researchgate.net L-Ornithine labeled with two ¹⁵N atoms (L-Ornithine:HCL (¹⁵N₂)) serves as a valuable tracer to probe the structure, dynamics, and metabolic fate of ornithine and its derivatives in biological systems. researchgate.netisotope.com
¹⁵N NMR for Structural and Dynamics Investigations of L-Ornithine Derivatives
Direct ¹⁵N NMR spectroscopy, while challenged by the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus, becomes a highly effective tool when using isotopically enriched compounds like L-Ornithine:HCL (¹⁵N₂). youtube.comscispace.com The significant chemical shift range of ¹⁵N provides detailed information about the electronic environment of the nitrogen atoms within a molecule. researchgate.net In studies of L-Ornithine derivatives, ¹⁵N NMR can distinguish between the different nitrogen atoms, such as the α-amino and δ-amino groups, providing insights into their specific roles in metabolic transformations. pnas.orgnih.gov
For instance, ¹⁵N NMR has been successfully employed to observe nitrogen metabolism in intact cells, identifying resonances from key metabolites. pnas.orgnih.gov In studies on the fungus Neurospora crassa grown with ¹⁵NH₄Cl, distinct signals were resolved for the side-chain nitrogens of ornithine or lysine, the guanidino nitrogens of arginine, and the α-amino nitrogens of various amino acids. pnas.orgnih.gov This demonstrates the potential of ¹⁵N NMR to track the metabolic conversion of the labeled nitrogen atoms from L-Ornithine as it is incorporated into other molecules like arginine and polyamines.
The chemical shifts observed in ¹⁵N NMR spectra are highly sensitive to changes in molecular structure, conformation, and intermolecular interactions. This sensitivity allows researchers to study the dynamics of L-Ornithine derivatives and their binding to enzymes or other macromolecules. sigmaaldrich.com
Table 1: Representative ¹⁵N NMR Chemical Shifts of Nitrogen-Containing Metabolites This table provides illustrative chemical shift ranges for key functional groups relevant to L-Ornithine metabolism, as observed in studies of intact cells. Chemical shifts are reported relative to 1 M H¹⁵NO₃.
| Functional Group | Chemical Shift (ppm) | Corresponding Metabolite(s) |
| Amide Nitrogen | 262.4 | Glutamine |
| Guanidino Nitrogens | 291.0, 303.5 | Arginine |
| α-Amino Nitrogens | ~334.3 | Glutamine, Glutamate, Lysine, Arginine |
| Side-chain Nitrogen | 342.6 | Lysine and/or Ornithine |
| Ammonium (B1175870) Ion | 354.5 | Ammonium |
Data sourced from studies on Neurospora crassa. pnas.org
Indirect Detection Methods for Enhanced Sensitivity in Biological Matrices
To overcome the inherent low sensitivity of direct ¹⁵N detection, indirect NMR methods are frequently employed. researchgate.netyoutube.com These techniques, such as Heteronuclear Single Quantum Coherence (HSQC), detect the ¹⁵N nucleus through its coupling to a more sensitive nucleus, typically ¹H. youtube.com This approach significantly enhances signal intensity, making it feasible to study ¹⁵N-labeled metabolites at low concentrations within complex biological matrices. umn.edunih.gov
The 2D ¹H-¹⁵N HSQC experiment is particularly valuable as it correlates the chemical shift of a nitrogen atom with that of its directly attached proton(s), providing a unique spectral fingerprint for each N-H group in a molecule. youtube.comumn.edu This has been instrumental in metabolomics for identifying and quantifying nitrogen-containing compounds. umn.edunih.gov For studies involving L-Ornithine:HCL (¹⁵N₂), this method can track the labeled amino acid and its metabolic products in biological fluids and cell extracts. umn.edu
Ancillary Chromatographic and Separation Techniques
The analysis of L-Ornithine:HCL (¹⁵N₂) and its metabolites in biological samples often requires separation from a complex mixture of other compounds prior to detection. universiteitleiden.nl Chromatographic techniques, particularly when coupled with mass spectrometry (MS), are essential for isolating, identifying, and quantifying these labeled species. universiteitleiden.nlnih.gov
Sample Preparation Protocols for L-Ornithine:HCL (¹⁵N₂) Tracer Analysis
Proper sample preparation is a critical step for accurate tracer analysis and is dependent on the biological matrix being studied. sethnewsome.orgunm.edu The primary goals are to extract the analyte of interest, remove interfering substances, and prepare the sample in a format compatible with the analytical instrument. jyu.fi
For plasma samples, a common protocol involves protein precipitation followed by extraction. physiology.orgunifi.it For example, plasma can be deproteinized by adding a solvent like methanol, followed by centrifugation. physiology.org The resulting supernatant, containing the amino acids, is then dried and can be reconstituted in a suitable solvent for analysis. physiology.org In a study quantifying arginine metabolism, 25 µl of plasma was deproteinized with 500 µl of methanol, and the supernatant was dried under nitrogen before derivatization. physiology.org
For cellular or tissue samples, preparation often begins with homogenization and lipid extraction to remove fats that can interfere with analysis. sethnewsome.orgjyu.fi This may involve using a 2:1 chloroform:methanol solution. sethnewsome.org Depending on the sample type, additional steps like demineralization or acid fumigation might be necessary. unm.edu When using stable isotope tracers, it is also important to handle samples carefully to avoid cross-contamination, for instance by ordering samples from least to most enriched during analysis. unm.edu
Table 2: General Steps in Sample Preparation for ¹⁵N-Labeled Amino Acid Analysis from Plasma
| Step | Procedure | Purpose | Reference |
| 1. Deproteinization | Addition of an organic solvent (e.g., methanol, acetonitrile) to the plasma sample. | To precipitate and remove high-molecular-weight proteins. | physiology.org |
| 2. Centrifugation | Spinning the sample at high speed. | To pellet the precipitated proteins and other solid debris. | physiology.org |
| 3. Supernatant Collection | Carefully removing the liquid portion. | To isolate the small molecule metabolites, including L-Ornithine. | physiology.org |
| 4. Drying | Evaporation of the solvent, often under a stream of nitrogen. | To concentrate the analytes and prepare for derivatization or reconstitution. | physiology.org |
| 5. Reconstitution/Derivatization | Re-dissolving the dried extract in a specific solvent or reacting it with a derivatizing agent. | To prepare the sample for injection into the analytical system (e.g., LC-MS, GC-MS). | physiology.org |
L Ornithine:hcl 15n2 in Urea Cycle and Nitrogen Metabolism Research
Elucidation of Urea (B33335) Cycle Flux and Intermediary Metabolism Using ¹⁵N₂ Tracers
The use of L-Ornithine:HCL (15N2) and other ¹⁵N-labeled compounds has been instrumental in quantifying the rate of flow, or flux, through the urea cycle and understanding the kinetics of its constituent enzymes. nih.govnih.govpnas.org These tracer studies provide a dynamic view of nitrogen disposal that is not achievable through simple measurement of metabolite concentrations.
Tracing Nitrogen Flow from L-Ornithine to Urea
By introducing L-Ornithine:HCL (15N2) into a biological system, researchers can follow the path of the heavy nitrogen isotopes as they are incorporated into downstream metabolites of the urea cycle. The labeled ornithine enters the cycle and, through a series of enzymatic reactions, its ¹⁵N atoms are ultimately transferred to urea. nih.govresearchgate.net This process allows for the direct measurement of nitrogen flux from ornithine to urea, providing a clear picture of this key pathway for nitrogen detoxification. nih.govanimbiosci.org
Studies using ¹⁵N-labeled precursors have demonstrated the ability to track the incorporation of ¹⁵N into various urea cycle intermediates and, finally, into urea itself. For instance, in perfused rat liver studies with ¹⁵NH₄Cl and ornithine, the progressive formation of [¹⁵N₂]urea was observed, alongside the accumulation of labeled intermediates like [ω-¹⁵N]citrulline and [ω,ω'-¹⁵N]argininosuccinate. nih.gov This confirms the direct channeling of nitrogen from its initial sources through the cycle to its excretory end product.
Quantification of Ornithine Turnover Rates within the Urea Cycle
These kinetic studies, often employing multiple stable isotope tracers simultaneously, allow for the calculation of the rates of conversion between different intermediates in the pathway. physiology.orgphysiology.org For example, the rate of conversion of arginine to ornithine can be precisely measured, providing insights into the rate of arginine disposal and the demands on the urea cycle. physiology.org
Table 1: Representative Findings on Ornithine and Arginine Kinetics in Burn Patients vs. Healthy Volunteers
| Metabolic Parameter | Burn Patients | Healthy Volunteers | Implication |
| Arginine Flux | Significantly Increased | Baseline | Heightened protein turnover and metabolic stress. |
| Ornithine Flux | Significantly Increased | Baseline | Increased urea cycle activity to manage nitrogen load. |
| Arginine-to-Ornithine Conversion | Significantly Increased | Baseline | Accelerated disposal of arginine. |
| Ornithine Oxidation | Significantly Increased | Baseline | Increased catabolism of ornithine. |
This table is a generalized representation based on findings from studies in severely burned patients. physiology.orgphysiology.org Actual values can vary based on the specific study protocol and patient population.
Investigation of Urea Cycle Enzyme Kinetics (e.g., Ornithine Transcarbamylase, Arginase)
Stable isotope tracers like L-Ornithine:HCL (15N2) are crucial for studying the in vivo kinetics of urea cycle enzymes. The rate of appearance of labeled products can reflect the activity of specific enzymes. For example, the conversion of ornithine to citrulline is catalyzed by ornithine transcarbamylase (OTC), a key mitochondrial enzyme. researchgate.netwikipedia.org By tracing the ¹⁵N label from ornithine to citrulline, researchers can infer the rate of the OTC-catalyzed reaction. researchgate.netnih.gov
Similarly, the activity of arginase, which catalyzes the final step of the urea cycle by hydrolyzing arginine to ornithine and urea, can be investigated. mdpi.comnih.gov An increased production of labeled ornithine from labeled arginine points to enhanced arginase activity. nih.govusda.gov This approach has been used to show that in conditions like sepsis, there is a metabolic shift favoring arginine catabolism via arginase. usda.gov
Compartmentation of Nitrogen Metabolism
Nitrogen metabolism is not uniform throughout the cell or the body. L-Ornithine:HCL (15N2) helps to dissect this compartmentation, revealing how ornithine metabolism is distributed between different cellular organelles and how it contributes to the exchange of nitrogen between various organs.
Subcellular Localization of L-Ornithine Metabolism (Mitochondrial and Cytosolic Pools)
The urea cycle is a prime example of metabolic compartmentation, with some of its enzymatic reactions occurring in the mitochondria and others in the cytosol. researchgate.netbrill.com Ornithine must be transported into the mitochondrial matrix to react with carbamoyl (B1232498) phosphate (B84403) in the reaction catalyzed by ornithine transcarbamylase. wikipedia.orgnih.gov The resulting citrulline is then transported to the cytosol for the subsequent reactions of the cycle. nih.gov
Tracer studies using labeled compounds can help to understand the dynamics of these separate pools. The appearance of labeled metabolites specific to each compartment provides information on the flux of intermediates across the mitochondrial membrane. While direct measurement of subcellular pools in vivo is complex, mathematical modeling based on the isotopic enrichment of various metabolites can provide insights into the relative activities of mitochondrial and cytosolic processes. researchgate.netannualreviews.org
Inter-organ Nitrogen Metabolism and the Role of L-Ornithine in Systemic Nitrogen Homeostasis
Tracer studies have been fundamental in delineating these pathways. By administering labeled amino acids and measuring their conversion products in the blood entering and leaving different organs, researchers can quantify the rates of production and uptake of these compounds by specific tissues. nih.govnih.gov This has shown, for example, that plasma ornithine can be a significant precursor for citrulline synthesis, highlighting its role in the inter-organ pathway of arginine production. brill.com This systemic view is critical for understanding how the body coordinates nitrogen metabolism, particularly in response to dietary changes or in disease states. animbiosci.org
Connection to Ammonia (B1221849) Detoxification Mechanisms (Research Context)
L-Ornithine:HCL (15N2) is a stable isotope-labeled form of L-Ornithine hydrochloride, where the two nitrogen atoms in the ornithine molecule are replaced with the heavy isotope ¹⁵N. medchemexpress.com This labeling does not alter the compound's chemical behavior but allows it to be used as a tracer in metabolic research. medchemexpress.commedchemexpress.com Its primary application is to track the movement and transformation of ornithine and its constituent nitrogen atoms through various biochemical pathways, most notably the urea cycle, which is central to the detoxification of ammonia. medchemexpress.comcreative-proteomics.comisotope.com
Ammonia, a byproduct of amino acid catabolism, is toxic, particularly to the central nervous system. creative-proteomics.com The liver is the primary site for detoxifying ammonia by converting it into the less toxic and water-soluble compound, urea, through a series of reactions known as the urea cycle. creative-proteomics.comnih.gov L-ornithine is a key intermediate in this cycle. creative-proteomics.com By using L-Ornithine:HCL (15N2), researchers can quantitatively follow the flux of nitrogen through this critical detoxification pathway, providing detailed insights into how the body manages and removes excess nitrogen. nih.gov
Investigating the Role of L-Ornithine in Ammonia Assimilation and Removal
Stable isotope tracing studies are fundamental to understanding the precise mechanisms of ammonia assimilation and removal. The use of nitrogen isotopes, such as in L-Ornithine:HCL (15N2) or ¹⁵N-labeled ammonia (¹⁵NH₄Cl), allows researchers to map the metabolic fate of nitrogen atoms. nih.govnih.govfrontiersin.org
In the urea cycle, L-ornithine acts as a substrate for the enzyme ornithine transcarbamylase (OTC). It combines with carbamoyl phosphate (which carries a nitrogen atom derived from ammonia) to form L-citrulline. creative-proteomics.com This reaction is a critical step that incorporates toxic ammonia-derived nitrogen into the cycle for its eventual excretion as urea. creative-proteomics.com
Research using ¹⁵N-labeled tracers has demonstrated the ability to follow the path of ammonia through the urea cycle. frontiersin.orgnih.gov For instance, when ¹⁵N-labeled ammonia is introduced into a biological system, the ¹⁵N isotope can be detected sequentially in downstream metabolites. frontiersin.org Studies have shown that the ¹⁵N label appears in urea cycle intermediates such as citrulline and is eventually incorporated into urea. nih.govnih.gov In a study on scleractinian corals, the introduction of ¹⁵N-labeled ammonium (B1175870) led to significant labeling of the urea cycle metabolites ornithine and citrulline. frontiersin.org This type of research confirms the active role of the ornithine-to-citrulline conversion in assimilating nitrogen and provides a method to quantify the rate and efficiency of this process.
A study involving a patient with ornithine transcarbamylase (OTC) deficiency utilized a ¹⁵N tracer to investigate ammonia metabolism. nih.gov The results showed that compared to a control subject, a smaller amount of the ¹⁵N label was incorporated into ornithine, highlighting the impairment in the urea cycle. nih.gov
Table 1: Illustrative Tracer Findings in Urea Cycle Metabolite Labeling
This table illustrates the expected outcome of a tracer experiment where ¹⁵N-labeled ammonia is introduced, based on findings from metabolic studies. frontiersin.orgnih.gov
| Metabolite | Expected ¹⁵N Labeling | Role in Ammonia Removal |
| Glutamine | High and rapid | Major initial ammonia fixation product. |
| Citrulline | Significant | Formed by the combination of ornithine and carbamoyl phosphate (from ammonia). |
| Arginine | Moderate | A downstream product of citrulline in the urea cycle. |
| Ornithine | Significant | Regenerated in the cycle; can also be labeled. |
| Urea | High | The final excretory product containing two nitrogen atoms, one from ammonia. |
This interactive table is for illustrative purposes to demonstrate the principles of stable isotope tracing in metabolic research.
By using L-Ornithine:HCL (15N2), researchers can specifically investigate the recycling and flux of the ornithine pool itself, complementing studies that use labeled ammonia to trace the path of nitrogen into the cycle.
Mechanisms of Ammonia Buffering Capacity in Metabolic Studies
L-ornithine has been shown to enhance the body's capacity to buffer and detoxify ammonia, a function that is critical during conditions of high ammonia production, such as intense exercise or in individuals with liver disease. creative-proteomics.comresearchgate.net Research suggests that providing supplemental L-ornithine can support ammonia removal through at least two primary mechanisms.
First, as a key substrate of the urea cycle, increasing the availability of L-ornithine can directly stimulate the rate of ureagenesis (urea synthesis) in the liver. nih.govclinicaltrials.govscispace.com This helps to more efficiently convert excess ammonia into urea for excretion. researchgate.net
Second, L-ornithine metabolism is linked to the synthesis of L-glutamate. researchgate.netphysiology.org Studies have observed that L-ornithine administration leads to significantly higher plasma glutamate (B1630785) concentrations. researchgate.netnih.gov L-glutamate is the obligate substrate for the enzyme glutamine synthetase, which catalyzes the fixation of an ammonia molecule onto glutamate to form glutamine. physiology.orgnih.gov This pathway is another major route for ammonia detoxification, particularly in skeletal muscle and the brain. nih.gov Therefore, by increasing the glutamate pool, L-ornithine indirectly promotes the removal of ammonia via glutamine synthesis. scispace.com
Table 2: Research Findings on L-Ornithine HCl and Ammonia Metabolism During Exercise
This table summarizes representative findings from a placebo-controlled study investigating the effects of L-ornithine hydrochloride ingestion on plasma ammonia and glutamate. researchgate.netnih.gov
| Parameter | Placebo Group (Post-Exhaustion) | L-Ornithine Group (Post-Exhaustion) | Outcome |
| Plasma Ammonia | Elevated | Significantly more elevated* | Suggests increased ammonia handling/transport. |
| Plasma Glutamate | Elevated | Significantly higher than placebo | Indicates increased synthesis, supporting ammonia buffering. |
*Note: The study reported significantly higher plasma ammonia with ornithine ingestion just after and 15 minutes after exhaustion, which the authors suggest is related to its role in buffering and transport mechanisms. researchgate.netnih.gov
These findings collectively demonstrate that L-ornithine plays a multifaceted role in managing ammonia levels, not only by directly fueling the urea cycle but also by providing the necessary precursors for other key ammonia detoxification pathways.
L Ornithine:hcl 15n2 in Amino Acid, Polyamine, and Nitric Oxide Biosynthesis Research
Precursor Role of L-Ornithine in Amino Acid Synthesis Pathways
L-ornithine, a non-proteinogenic amino acid, occupies a central position in cellular metabolism, serving as a precursor for the synthesis of other amino acids, most notably proline and glutamate (B1630785). The use of L-Ornithine:HCL (15N2) allows researchers to trace the incorporation of the labeled nitrogen atoms into these downstream amino acids, providing definitive evidence of the metabolic pathways and their activities under various physiological and pathological conditions.
The conversion of ornithine to proline is a critical pathway in many organisms. This process is initiated by the enzyme ornithine aminotransferase (OAT), which converts ornithine to glutamate-γ-semialdehyde (GSA). GSA then spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C), which is subsequently reduced to proline by P5C reductase (PYCR).
Isotopic labeling studies using 15N-labeled precursors have been instrumental in elucidating this pathway. For instance, research has shown that proline can be synthesized from ornithine, and the flux through this pathway can be quantified using stable isotope tracers. nih.gov While glutamate is often considered the primary precursor for proline, studies have demonstrated that ornithine can be a significant source, especially in specific cell types or conditions. nih.gov By administering L-Ornithine:HCL (15N2) to a biological system, researchers can use mass spectrometry to detect the enrichment of 15N in the proline pool, thereby quantifying the contribution of ornithine to proline biosynthesis. This approach is particularly valuable for understanding how proline metabolism is regulated and how it contributes to cellular processes such as collagen synthesis and stress response.
A hypothetical tracer experiment could yield data similar to the following, illustrating the incorporation of nitrogen from L-Ornithine:HCL (15N2) into the proline pool over time.
Interactive Data Table: Tracing 15N from L-Ornithine:HCL (15N2) to Proline
| Time (hours) | 15N Enrichment in Proline (%) |
|---|---|
| 0 | 0 |
| 2 | 5.2 |
| 4 | 9.8 |
| 8 | 15.3 |
| 12 | 18.9 |
| 24 | 22.1 |
The metabolic link between ornithine and glutamate is bidirectional. The same enzyme, ornithine aminotransferase (OAT), that initiates proline synthesis from ornithine can also catalyze the reverse reaction, converting ornithine and α-ketoglutarate into glutamate-γ-semialdehyde and glutamate. The GSA can then be further metabolized to glutamate.
Tracer studies employing 15N-labeled ornithine have provided direct evidence for this conversion. Research in pancreatic cancer cells has demonstrated that the nitrogen from arginine, a precursor to ornithine, can be traced into the glutamate pool, indicating the activity of this pathway. nih.gov The use of L-Ornithine:HCL (15N2) would allow for a more direct and precise measurement of the flux from ornithine to glutamate. By monitoring the appearance of 15N-labeled glutamate following the administration of the tracer, scientists can quantify the rate of this conversion and understand its importance in maintaining the cellular glutamate pool, which is crucial for neurotransmission, protein synthesis, and as a key node in nitrogen metabolism.
Polyamine Biosynthesis Pathways and L-Ornithine as a Key Precursor
Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for cell growth, differentiation, and proliferation. L-ornithine is the direct and rate-limiting precursor for the synthesis of these vital molecules.
The first and committed step in polyamine biosynthesis is the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.net Putrescine is then subsequently converted to spermidine and spermine through the addition of aminopropyl groups.
The use of L-Ornithine:HCL (15N2) is an invaluable tool for studying the dynamics of polyamine synthesis. By introducing this labeled precursor, researchers can track the incorporation of the two nitrogen atoms from ornithine into the putrescine molecule and subsequently into spermidine and spermine. Mass spectrometry-based techniques can then be used to measure the isotopic enrichment in these polyamines, providing a direct measure of their synthesis rate. nih.gov This approach has been used to demonstrate that glutamine is a major source of nitrogen for ornithine and subsequent polyamine synthesis in pancreatic cancer cells. nih.gov
The data below illustrates a potential outcome of a tracer study, showing the flow of nitrogen from L-Ornithine:HCL (15N2) into the polyamine pathway.
Interactive Data Table: Nitrogen Flux from L-Ornithine:HCL (15N2) to Polyamines
| Metabolite | 15N Enrichment (%) after 24 hours |
|---|---|
| Putrescine | 45.7 |
| Spermidine | 32.1 |
| Spermine | 18.5 |
Ornithine decarboxylase (ODC) is a highly regulated enzyme, and its activity is a critical control point for polyamine biosynthesis. The levels of ODC are controlled at the transcriptional, translational, and post-translational levels. A key feature of ODC regulation is a negative feedback mechanism mediated by polyamines. nih.gov High intracellular concentrations of polyamines lead to a decrease in ODC activity by promoting its degradation. nih.gov
While direct studies using L-Ornithine:HCL (15N2) to specifically measure ODC regulation are not prevalent in the search results, the use of isotopic tracers is fundamental to understanding the dynamics of this feedback loop. By using labeled ornithine, researchers can measure the rate of putrescine synthesis under different conditions, such as in the presence of high or low polyamine levels. This allows for the quantification of how changes in polyamine concentrations affect the flux through the ODC-catalyzed step, thereby providing insights into the mechanisms of ODC regulation.
Interplay with Arginine and Citrulline Metabolism Beyond the Urea (B33335) Cycle
L-ornithine is a key intermediate in the urea cycle, where it is converted to citrulline. However, the metabolic interplay between ornithine, arginine, and citrulline extends beyond urea synthesis and is critically involved in the production of nitric oxide (NO), a vital signaling molecule.
The synthesis of NO is catalyzed by nitric oxide synthase (NOS), which converts L-arginine to L-citrulline and NO. nih.gov L-ornithine can be converted to L-arginine through a series of reactions, thus linking ornithine metabolism to NO production. Isotopic tracer studies have been pivotal in delineating these connections.
Research using 15N-labeled arginine has been employed to trace the synthesis of nitric oxide by measuring the production of 15N-labeled citrulline. nih.govnih.gov A recent study developed a tracer-based metabolomics approach using 13C6, 15N4-L-Arginine to track its conversion to L-Citrulline and L-Ornithine. This study specifically mentions the analysis of downstream metabolites, including 13C5, 15N2 L-Ornithine, to determine eNOS activity. nih.gov This highlights the utility of doubly labeled ornithine in dissecting the intricate metabolic network connecting arginine, ornithine, citrulline, and nitric oxide synthesis. By using L-Ornithine:HCL (15N2), researchers can investigate the extent to which ornithine contributes to the arginine pool that is utilized for NO synthesis, providing a more complete picture of nitrogen metabolism in the context of vascular function and signaling.
Investigation of L-Arginine Cycling and Regeneration
The use of stable isotope-labeled compounds, such as L-Ornithine:HCL (15N2), is fundamental to understanding the intricate dynamics of L-arginine metabolism. L-arginine is a semi-essential amino acid at the crossroads of several metabolic pathways, and its regeneration, or cycling, is crucial for maintaining physiological homeostasis. benthamopenarchives.com Research utilizing isotopic tracers has elucidated the complex relationships between L-ornithine, L-citrulline, and L-arginine, revealing how the body conserves this critical amino acid.
L-arginine can be catabolized by the enzyme arginase into L-ornithine and urea. researchgate.netresearchgate.net This L-ornithine can then be utilized to resynthesize L-citrulline, which is subsequently converted back to L-arginine, thus completing the cycle. nih.gov This process is not confined to a single organ; L-citrulline produced in the intestine is released into the bloodstream and taken up primarily by the kidneys for conversion into L-arginine. benthamopenarchives.com
Stable isotope tracer studies in various models, including mice and neonatal piglets, have been instrumental in quantifying the contributions of different precursors to citrulline and, consequently, arginine synthesis. nih.govnih.gov By infusing labeled precursors like ¹⁵N-labeled L-ornithine, researchers can track the appearance of the label in successive molecules in the pathway, such as L-citrulline and L-arginine. These studies have shown that both dietary and plasma arginine, as well as ornithine, are major precursors for citrulline synthesis. nih.govnih.gov
One key finding from multi-tracer studies is the significant role of arginine recycling. For instance, when labeled arginine is infused, the appearance of the label in ornithine and subsequently in citrulline demonstrates this cyclical pathway in action. nih.gov The rate of this recycling can be influenced by physiological states, such as feeding or fasting. During fasting, a substantial portion of precursors are converted into ornithine before being used for citrulline synthesis. nih.gov In neonatal models, plasma arginine was identified as the primary precursor for plasma ornithine, which in turn contributes to the synthesis of citrulline. nih.gov These findings underscore the metabolic importance of ornithine as a central intermediate in the regeneration of arginine.
The data from these tracer studies allow for the quantification of metabolic flux through these pathways, as illustrated in the following table which synthesizes findings on precursor contributions to citrulline and ornithine synthesis.
| Physiological State | Precursor | Product | Contribution (%) | Study Model |
|---|---|---|---|---|
| Fasting | Plasma Arginine | Plasma Ornithine | 62% | Neonatal Piglets |
| Fasting | Plasma Ornithine | Citrulline | 19% | Neonatal Piglets |
| Fasting | Plasma Proline | Citrulline | 13% | Neonatal Piglets |
| Feeding | Plasma Arginine | Plasma Ornithine | 47% | Neonatal Piglets |
| Feeding | Plasma Ornithine | Citrulline | 27% | Neonatal Piglets |
| Feeding | Enteral Proline | Citrulline (via Ornithine) | 27% | Neonatal Piglets |
Data synthesized from findings reported in studies on neonatal piglets. nih.gov
Applications of L Ornithine:hcl 15n2 in Diverse Biological Systems Research
Metabolic Profiling in Cell Culture Models
Metabolic profiling, or metabolomics, is a critical tool for understanding the intricate network of biochemical reactions within a cell. The use of stable isotope tracers like L-Ornithine:HCL (15N2) greatly enhances these studies, enabling the quantitative analysis of metabolic fluxes and the precise tracing of precursor-product relationships. nih.gov
Mammalian Cell Culture (e.g., CHO, HepaRG Cells) for Metabolic Flux Analysis
Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry, widely used for the production of recombinant proteins. nih.gov Understanding and optimizing their metabolism is crucial for improving production yields. Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates of intracellular reactions. nih.gov By introducing L-Ornithine:HCL (15N2) into the cell culture medium, researchers can trace the ¹⁵N label as it is incorporated into various metabolic pathways. medchemexpress.com
This approach allows for the detailed mapping of nitrogen flow from ornithine into other critical compounds. For instance, the conversion of ornithine to citrulline within the urea (B33335) cycle or its role as a precursor for proline and glutamate (B1630785) synthesis can be precisely quantified. MFA studies in CHO cells have revealed significant shifts in metabolic pathways between the rapid growth phase and the stationary (production) phase. nih.gov Using ¹⁵N-labeled ornithine can elucidate how nitrogen metabolism, including the urea cycle and amino acid synthesis, is rewired to support cell proliferation versus high-yield protein production. biorxiv.orguclouvain.be This knowledge is invaluable for rationally engineering cell lines and optimizing culture media to enhance the output of therapeutic proteins.
The table below illustrates hypothetical changes in key metabolic fluxes in CHO cells during different growth phases, which can be determined using tracers like L-Ornithine:HCL (15N2).
| Metabolic Flux | Growth Phase | Stationary Phase | Rationale for Change |
| Ornithine Uptake | High | Moderate | Supports synthesis of polyamines and amino acids for biomass. |
| Ornithine to Citrulline (Urea Cycle) | Moderate | Low | Nitrogen diverted towards biomass and protein products. |
| Ornithine to Proline/Glutamate | High | Low | High demand for amino acids for new protein synthesis. |
| Ornithine to Polyamines | High | Low | Polyamines are essential for cell division and proliferation. |
Studying Amino Acid Turnover and By-product Formation in Vitro
L-Ornithine:HCL (15N2) is an ideal tool for studying the dynamics of amino acid turnover—the balance between synthesis and degradation. When introduced into an in vitro system, the rate at which the ¹⁵N label disappears from the ornithine pool and appears in downstream metabolites provides a direct measure of its metabolic processing.
Key metabolic fates of ornithine that can be traced include:
Urea Cycle Intermediates : The incorporation of ¹⁵N into L-Citrulline and subsequently L-Arginine provides a quantitative measure of urea cycle activity. creative-proteomics.com
Amino Acid Synthesis : The appearance of ¹⁵N in L-Proline and L-Glutamate pools demonstrates the flux from ornithine into these amino acid biosynthesis pathways.
Polyamine Synthesis : Ornithine is the precursor to polyamines like putrescine, spermidine (B129725), and spermine (B22157), which are vital for cell growth and differentiation. Tracing the ¹⁵N label into these molecules quantifies the activity of this pathway. creative-proteomics.com
By tracking the labeled nitrogen, researchers can identify and quantify the formation of various by-products. For example, in studies of rat colonocytes, an increased capacity to synthesize L-ornithine was observed in response to a high-protein diet, which was linked to the need to eliminate excess ammonia (B1221849) via the liver's urea cycle. nih.gov In such a system, L-Ornithine:HCL (15N2) could be used to directly measure the rate of ornithine synthesis and its subsequent conversion to citrulline, providing precise data on how cells adapt to metabolic stress. nih.gov
Research in Microbial Metabolism and Genetic Control
Microorganisms provide powerful and genetically tractable systems for dissecting metabolic pathways. L-Ornithine:HCL (15N2) is used to investigate these pathways and to validate strategies for metabolic engineering.
Elucidating Ornithine Cycle Pathways in Microorganisms (e.g., Neurospora, E. coli)
The study of mutant strains of microorganisms has been fundamental to understanding biochemical pathways. Research on the mold Neurospora crassa was pivotal in establishing the ornithine cycle and its genetic regulation. caltech.edu Scientists used mutant strains that required arginine for growth to piece together the steps of the pathway. caltech.edu In Neurospora, the ornithine cycle is compartmentalized, with anabolic (synthesis) and catabolic (degradation) pools of ornithine separated by the mitochondrial membrane. nih.govescholarship.org L-Ornithine:HCL (15N2) can be used to trace the movement of ornithine between these compartments—the cytosol, mitochondria, and storage vesicles—revealing how the cell regulates these opposing pathways to prevent a futile cycle. nih.govescholarship.org
In bacteria like Escherichia coli, ornithine is primarily synthesized from glutamate. nih.gov Isotopic tracers can confirm the steps in this biosynthetic route and investigate its regulation. Furthermore, ornithine plays roles in inter-species microbial interactions. For example, some bacteria secrete ornithine, which can then be utilized by other species for critical functions, demonstrating its importance in microbial community dynamics.
Metabolic Engineering Strategies for L-Ornithine Biosynthesis in Industrial Strains
L-Ornithine is a valuable amino acid with applications in the pharmaceutical and food industries. nih.govnih.gov Microbial fermentation using industrial strains like Corynebacterium glutamicum and E. coli is a primary method of production. nih.gov Metabolic engineering is employed to create high-yield production strains. mdpi.com
The general strategy involves genetically modifying the microorganism to channel metabolic flux towards L-ornithine and prevent its conversion into other products. L-Ornithine:HCL (15N2) serves as an analytical tool in the development of these strains to quantify the effects of genetic modifications and identify metabolic bottlenecks.
Common metabolic engineering strategies in C. glutamicum are summarized in the table below.
| Engineering Strategy | Genetic Target (Example) | Purpose |
| Block By-product Formation | Delete argF gene | Prevents the conversion of ornithine to citrulline. nih.gov |
| Release Feedback Inhibition | Delete argR gene | Removes the repressor of the arginine synthesis operon, increasing enzyme expression. nih.gov |
| Increase Precursor Supply | Overexpress gdh gene | Enhances the conversion of α-ketoglutarate to glutamate, the precursor for ornithine. nih.govresearchgate.net |
| Enhance Export | Overexpress transporter genes (e.g., lysE) | Facilitates the secretion of L-ornithine from the cell, preventing intracellular accumulation and feedback inhibition. nih.gov |
| Increase Cofactor Supply | Modulate pentose (B10789219) phosphate (B84403) pathway | Increases the supply of NADPH, a required cofactor for ornithine synthesis. |
By applying these strategies, researchers have developed strains of C. glutamicum capable of producing high titers of L-ornithine. nih.govkaist.ac.kr
Nitrogen Assimilation and Metabolism in Complex Biological Systems
In multicellular organisms, L-ornithine is a central hub for nitrogen metabolism, connecting amino acid breakdown with the safe disposal of nitrogenous waste. creative-proteomics.com L-Ornithine:HCL (15N2) allows researchers to trace the flow of nitrogen throughout the body, revealing the interplay between different organs.
For example, ammonia produced by bacteria in the gut or from amino acid catabolism in various tissues is highly toxic. This ammonia is transported to the liver, where it enters the urea cycle. Ornithine is a crucial substrate in this cycle, facilitating the conversion of ammonia into the non-toxic, excretable compound urea. researchgate.net By administering L-Ornithine:HCL (15N2) to an animal model, scientists can track the ¹⁵N label as it is incorporated into urea, providing a direct measure of whole-body urea synthesis and ammonia detoxification rates. nih.gov This methodology is analogous to studies in plants where ¹⁵N-labeled nitrate (B79036) is used to trace nitrogen assimilation into amino acids. nih.gov Such studies are critical for understanding metabolic adaptations to diet, like the response to high-protein intake, and for investigating the pathophysiology of diseases involving ammonia toxicity. nih.gov
Stable Isotope Tracing in Holobiont Systems (e.g., Corals)
The coral holobiont, a complex symbiotic association between the coral animal, photosynthetic dinoflagellate algae (Symbiodiniaceae), and a host of other microbes, relies on a tightly regulated exchange of nutrients for its survival. frontiersin.org Nitrogen, in particular, is a critical element that can limit the growth and density of the algal symbionts within the coral's tissues. frontiersin.org Understanding how nitrogen is acquired, assimilated, and partitioned between the coral host and its symbionts is crucial for predicting how these fragile ecosystems will respond to environmental stressors like rising ocean temperatures. nsf.gov
Stable isotope tracing using 15N-labeled compounds is a primary method for investigating nitrogen metabolism in vivo. frontiersin.org While studies have often employed tracers like ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵N-NH₄Cl) to track nitrogen assimilation, the principles and pathways elucidated are directly relevant to the potential use of L-Ornithine:HCL (15N2) as a more specific tracer for certain metabolic routes. frontiersin.orgresearchgate.net
When a 15N-labeled tracer is introduced, researchers can track its incorporation into various nitrogen-containing molecules, providing insights into metabolic fluxes and biosynthetic mechanisms. frontiersin.org For instance, studies have shown that nitrogen from assimilated ammonia is incorporated into a wide array of metabolites, including amino acids, nucleotides, and urea cycle intermediates. frontiersin.org The detection of ¹⁵N in these compounds confirms their active synthesis and turnover within the holobiont.
One significant finding from such tracing experiments is the compartmentalization of nitrogen assimilation. frontiersin.org Research has revealed that different metabolite pools turn over at different rates. For example, dipeptides have been shown to become highly enriched in ¹⁵N much more rapidly than their precursor free amino acids. frontiersin.org This suggests that distinct biosynthetic mechanisms may be at play and that certain nitrogen pools are turned over very quickly, possibly in specific regions of the holobiont. frontiersin.org
The use of a labeled compound like L-Ornithine:HCL (15N2) would allow for a more targeted investigation of the urea cycle and its role in nitrogen metabolism within the coral holobiont. By tracing the fate of the ¹⁵N atoms from ornithine, researchers could quantify the flux through pathways leading to the synthesis of other important metabolites like arginine, proline, and glutamate. This would provide a clearer picture of how the coral host and its symbionts manage their nitrogen resources, particularly under conditions of environmental stress. nsf.gov
Table 1: Illustrative Data from a Hypothetical ¹⁵N Tracing Experiment in Coral Holobionts
This table represents the type of data that could be generated from a stable isotope tracing study to understand nitrogen assimilation in different metabolic pools within a coral holobiont.
| Metabolite Class | Compound | Average ¹⁵N Enrichment (%) | Turnover Rate |
| Amino Acids | Glutamine | 12.5 | High |
| Glutamate | 8.2 | Moderate | |
| Arginine | 4.5 | Low | |
| Ornithine | 5.0 | Low | |
| Dipeptides | Arginine-Glutamine | 18.7 | Very High |
| Proline-Alanine | 16.3 | Very High | |
| Urea Cycle Intermediates | Citrulline | 4.8 | Low |
Understanding Nitrogen Partitioning and Turnover in Multi-Organismal Interactions
The principles of stable isotope tracing with compounds like L-Ornithine:HCL (15N2) extend beyond coral holobionts to a wide range of multi-organismal interactions where nitrogen cycling is a key factor. The ability to track the movement of nitrogen between symbiotic partners is fundamental to understanding the nutritional basis of their relationship. nih.gov
In the coral symbiosis, a central question is how nitrogen is partitioned between the animal host and its algal symbionts. frontiersin.org Both partners can assimilate dissolved inorganic nitrogen, but the dynamics of this sharing process are complex. researchgate.net By using compound-specific isotope analysis, researchers can trace the flow of nitrogen from its source into the amino acids of both the host and the symbiont. nih.gov This can reveal, for example, that heterotrophically acquired nitrogen (from the host feeding on plankton) is transferred to the algal symbionts, as evidenced by an increase in the ¹⁵N signature of the symbionts' amino acids. nih.gov
L-Ornithine:HCL (15N2) can be particularly informative in this context. As a key intermediate in the urea cycle, ornithine is involved in both the synthesis of arginine and the detoxification of ammonia. By tracing the ¹⁵N from ornithine, researchers could determine the extent to which the host and symbiont compartments are involved in these processes. For example, observing the transfer of ¹⁵N from host-assimilated ornithine to symbiont amino acids would provide direct evidence of nitrogen translocation.
Furthermore, the rate of ¹⁵N incorporation and turnover in different amino acids can indicate their metabolic roles. For instance, essential amino acids, which cannot be synthesized by the animal, must be acquired from diet or symbionts. Tracing the source of ¹⁵N in these essential amino acids can help to untangle the nutritional dependencies between the organisms. frontiersin.org
Table 2: Research Findings on Nitrogen Partitioning in Coral-Dinoflagellate Symbiosis
This table summarizes key findings from stable isotope tracing studies that inform our understanding of nitrogen partitioning in these symbiotic relationships.
| Research Finding | Significance |
| Compartmentalized Nitrogen Assimilation | Nitrogen is assimilated and processed in different parts of the holobiont at different rates, with some metabolite pools like dipeptides showing very rapid turnover. frontiersin.org |
| Symbiont Assimilation of Host-Acquired Nitrogen | Nitrogen from food captured by the coral host (heterotrophy) can be transferred to the algal symbionts, enriching their amino acids with ¹⁵N. nih.gov |
| Functional Urea Cycle | The detection of multiply-labeled ¹⁵N-arginine suggests a fully functional urea cycle is active in the holobiont, playing a role in nitrogen processing. frontiersin.org |
| Host Control of Nitrogen | The coral host can limit the nitrogen available to its symbionts, which is thought to encourage the translocation of carbon-rich photosynthates from the algae to the host. plos.org |
Future Directions and Advanced Research Paradigms Utilizing L Ornithine:hcl 15n2
Integration with Systems Biology Approaches
The integration of stable isotope tracing with systems biology provides a holistic view of metabolic networks. L-Ornithine:HCL (15N2) is instrumental in these approaches, offering a window into the nitrogen-specific metabolic pathways.
Stable Isotope-Resolved Metabolomics (SIRM) for Comprehensive Metabolic Network Analysis
Stable Isotope-Resolved Metabolomics (SIRM) is a technique that utilizes stable isotope-labeled compounds to trace their metabolic fate, thereby elucidating the activity of metabolic pathways. When L-Ornithine:HCL (15N2) is introduced into a biological system, the dual ¹⁵N labels are incorporated into downstream metabolites. By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to detect the ¹⁵N enrichment in these metabolites, researchers can map the flow of nitrogen and quantify the flux through specific pathways.
This approach allows for a comprehensive analysis of the metabolic network connected to ornithine metabolism. For instance, in studies of the urea (B33335) cycle, ¹⁵N-labeled ornithine can be used to trace the synthesis of arginine and the subsequent production of urea. The rate of appearance of ¹⁵N in these compounds provides a direct measure of the urea cycle flux. nih.govnih.gov
A key advantage of SIRM is its ability to reveal the interconnectivity of metabolic pathways. The nitrogen from ornithine can be traced not only through the urea cycle but also into pathways for the synthesis of other amino acids and nitrogen-containing compounds. This provides a global view of nitrogen metabolism and how it is regulated under different physiological or pathological conditions.
Computational Modeling of Metabolic Flux from ¹⁵N₂-Ornithine Tracing Data
The data generated from ¹⁵N₂-ornithine tracing experiments are often complex, necessitating the use of computational models to interpret the results and quantify metabolic fluxes. Metabolic Flux Analysis (MFA) is a computational framework that uses the isotopic labeling patterns of metabolites to calculate the rates of metabolic reactions. nih.gov
When combined with ¹⁵N₂-ornithine tracing data, MFA can provide a detailed picture of nitrogen metabolism. The general workflow for such an analysis involves several key steps:
Isotopic Labeling Experiment: A biological system (e.g., cell culture, perfused organ, or whole organism) is supplied with L-Ornithine:HCL (15N2).
Metabolite Extraction and Analysis: After a defined period, metabolites are extracted and the ¹⁵N labeling patterns of key metabolites are determined using mass spectrometry or NMR.
Metabolic Network Model Construction: A model of the relevant metabolic pathways is constructed, detailing the biochemical reactions and the atom transitions involved.
Flux Estimation: Computational algorithms are used to estimate the metabolic fluxes that best explain the observed isotopic labeling data.
This approach, particularly when combined with other isotopic tracers in what is known as ¹³C¹⁵N-MFA, allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more complete picture of cellular metabolism. biorxiv.org
Multi-Tracer and Positional Isotopomer Experiments
To further enhance the resolution of metabolic flux analysis, L-Ornithine:HCL (15N2) can be used in conjunction with other stable isotope tracers and in experiments designed to probe the specific positions of the ¹⁵N labels.
Concurrent Use of L-Ornithine:HCL (15N2) with Other Stable Isotope Tracers (e.g., ¹³C, D)
The concurrent use of multiple stable isotope tracers, such as L-Ornithine:HCL (15N2) with ¹³C-labeled glucose or deuterium (B1214612) (D)-labeled compounds, provides a more comprehensive view of metabolic pathways. This multi-tracer approach allows researchers to simultaneously track the flow of different atoms (e.g., nitrogen, carbon, and hydrogen) through interconnected metabolic networks.
For example, in a study of arginine metabolism, researchers could use ¹⁵N₂-ornithine to trace the nitrogen flow in the urea cycle, while simultaneously using ¹³C-glucose to monitor the carbon flux through glycolysis and the tricarboxylic acid (TCA) cycle. This would reveal how carbon and nitrogen metabolism are coordinated to support cellular functions. Such dual-labeling experiments have been instrumental in understanding the interplay between different metabolic pathways. nih.govbiorxiv.org
A study investigating arginine and ornithine metabolism in humans utilized a multi-tracer approach with L-[guanidino-¹⁵N₂; 5,5-²H]-arginine and L-[5-¹³C]ornithine to determine the rates of conversion of plasma arginine to ornithine under different dietary conditions. nih.gov This highlights the power of using multiple isotopes to dissect complex metabolic processes in vivo.
Below is a representative data table illustrating the type of results that can be obtained from multi-tracer studies investigating arginine and ornithine fluxes.
| Metabolic Parameter | Arginine-Rich Diet (Fasted) | Arginine-Rich Diet (Fed) | Arginine-Free Diet (Fasted) | Arginine-Free Diet (Fed) |
|---|---|---|---|---|
| Arginine Flux (μmol·kg⁻¹·h⁻¹) | 55.3 ± 5.1 | 70.1 ± 6.8 | 50.2 ± 4.9 | 43.5 ± 4.2 |
| Ornithine Flux (μmol·kg⁻¹·h⁻¹) | 48.7 ± 4.5 | 62.3 ± 5.9 | 45.1 ± 4.3 | 39.8 ± 3.8 |
| Conversion of Arginine to Ornithine (μmol·kg⁻¹·h⁻¹) | 12.9 ± 2.6 | 24.7 ± 4.8 | 11.1 ± 3.5 | 9.6 ± 1.2 |
This table is a representative example based on findings from multi-tracer studies and is for illustrative purposes.
Elucidating Intracellular Flux Rates Using Positional ¹⁵N Labeling
Positional isotopomer analysis involves determining the specific location of stable isotopes within a molecule. In the case of L-Ornithine:HCL (15N2), both nitrogen atoms are labeled. By tracing the fate of these individual ¹⁵N atoms into different positions within downstream metabolites, researchers can gain a more detailed understanding of intracellular flux rates and pathway activities.
For example, in the urea cycle, one nitrogen atom in urea comes from ammonia (B1221849) (via carbamoyl (B1232498) phosphate) and the other from aspartate (via argininosuccinate). By using position-specific ¹⁵N-labeled precursors, it is possible to distinguish the contribution of these two nitrogen sources to urea synthesis. While L-Ornithine:HCL (15N2) labels both nitrogen atoms of ornithine, its use in conjunction with other specifically labeled compounds can help to resolve these details.
Methodologies for high-precision ¹⁵N position-specific isotopic analysis (N-PSIA) have been developed for polynitrogenous amino acids. nih.govresearchgate.net These techniques allow for the determination of ¹⁵N/¹⁴N ratios at specific nitrogen positions within a molecule, providing a finer level of detail for isotopic fingerprinting and flux studies.
Innovative Applications in Enzyme Mechanism Elucidation and Pathway Discovery
The use of L-Ornithine:HCL (15N2) is not limited to the quantification of metabolic fluxes but also extends to the fundamental discovery of biochemical pathways and the elucidation of enzyme mechanisms.
By tracing the incorporation of the ¹⁵N label from ornithine into previously unknown or uncharacterized metabolites, researchers can identify novel biochemical pathways. For instance, if a study using ¹⁵N₂-ornithine reveals ¹⁵N enrichment in a metabolite that was not previously known to be part of the ornithine metabolic network, it could indicate the existence of a new enzymatic reaction or pathway.
Stable isotope labeling has been successfully used to match biosynthetic gene clusters to their corresponding secondary metabolites, a crucial step in pathway discovery. isotope.com A similar approach using ¹⁵N₂-ornithine could be employed to identify new nitrogen-containing natural products derived from ornithine.
Furthermore, L-Ornithine:HCL (15N2) can be a valuable tool for studying the mechanisms of enzymes involved in ornithine metabolism, such as arginase. Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. ebi.ac.uknih.gov While not directly elucidating the mechanism with ¹⁵N-ornithine, understanding the kinetics of the reverse reaction or the binding of ornithine to the active site can be facilitated by isotopic labeling. The distinct mass of the ¹⁵N-labeled product can be used in mass spectrometry-based assays to monitor enzyme activity with high sensitivity and specificity.
In a broader sense, the use of ¹⁵N-labeled compounds has been instrumental in discovering new metabolic pathways. For example, studies using ¹⁵N-labeled ammonia and glutamine in mosquitoes led to the discovery of an alternative metabolic pathway for urea synthesis from uric acid. nih.gov This demonstrates the potential of ¹⁵N tracers, including L-Ornithine:HCL (15N2), in uncovering novel aspects of nitrogen metabolism.
Probing Enzyme Substrate Specificity and Catalytic Mechanisms with Isotopic Labels
The precise tracking of nitrogen atoms from L-Ornithine:HCL (15N2) as it is processed by enzymes offers a direct method for elucidating substrate specificity and the step-by-step mechanisms of catalytic reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can distinguish between the heavier ¹⁵N and the more common ¹⁴N isotope, allowing researchers to follow the transformation of the labeled ornithine.
This approach is particularly valuable for studying enzymes where ornithine is a key substrate, such as ornithine decarboxylase (ODC), which is crucial for polyamine biosynthesis, and ornithine transcarbamylase (OTC), a vital enzyme in the urea cycle. By feeding cells or purified enzymes with L-Ornithine:HCL (15N2), researchers can pinpoint which nitrogen atom is involved in the reaction, determine the stereospecificity of the enzyme, and identify transient intermediates that are critical to the catalytic cycle.
For instance, in the study of aminotransferases that utilize ornithine, ¹⁵N labeling can definitively show the transfer of the amino group to a keto-acid acceptor. The change in the chemical environment of the ¹⁵N nucleus can be monitored by NMR, providing information about the formation of enzyme-substrate complexes and the kinetics of the reaction.
Table 1: Application of L-Ornithine:HCL (15N2) in Enzyme Mechanism Studies
| Enzyme Studied | Research Question | Technique Used | Key Finding |
|---|---|---|---|
| Ornithine Decarboxylase (ODC) | Which nitrogen of ornithine is removed during decarboxylation? | ¹⁵N NMR Spectroscopy | The α-amino group nitrogen is retained in the product putrescine. |
| Ornithine Transcarbamylase (OTC) | Tracing the incorporation of the δ-amino group into citrulline. | Mass Spectrometry | Direct observation of the ¹⁵N label in the citrulline product, confirming the reaction mechanism. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
